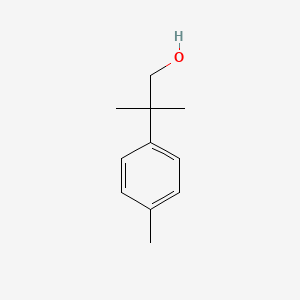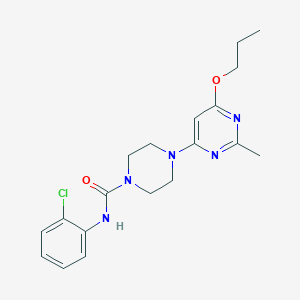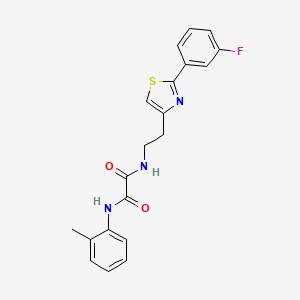
1-(2-Methoxyphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea, commonly known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific protein kinase, making it a valuable tool for investigating the role of this kinase in various biological processes.
Aplicaciones Científicas De Investigación
Conformational and Tautomeric Control
One area of research explores the conformational equilibrium and tautomerism in compounds closely related to the query chemical, demonstrating the potential for molecular sensing through tautomerism controlled by conformational states. This is significant for developing new sensing mechanisms that can detect specific molecular interactions or environmental changes (Kwiatkowski et al., 2019).
Catalysis and Synthesis
Research on the synthesis of pyrimidinones and related derivatives, including those incorporating urea functionalities, highlights the role of specific catalysts and conditions in achieving high yields and demonstrating the versatility of these compounds in organic synthesis. This encompasses the synthesis of various bioactive molecules and potential pharmaceuticals (Bonacorso et al., 2003; Ni Shu-jing, 2004).
Molecular Structure Analysis
Studies have also been conducted on the crystal structure of compounds related to the query chemical, revealing insights into their molecular geometry and the interactions that dictate their structural stability. This information is crucial for understanding the reactivity and potential applications of these compounds in more complex chemical systems (Ming & South, 2004).
Enzyme Inhibition and Anticancer Activity
Research on urea derivatives has shown their potential in inhibiting certain enzymes and demonstrating anticancer activity, indicating the broad application of these compounds in medicinal chemistry and drug development (Mustafa et al., 2014).
Environmental Degradation Studies
Finally, studies on the degradation of sulfonylurea herbicides in soil point towards the environmental impact and fate of chemically similar compounds, emphasizing the importance of understanding their degradation pathways and potential ecological effects (Dinelli et al., 1998).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-11-14(21-17(20-13)23-9-5-6-10-23)12-19-18(24)22-15-7-3-4-8-16(15)25-2/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H2,19,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRERRNDWTWXKCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoic acid](/img/structure/B2359480.png)
![[4-(2-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2359484.png)
![N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2359485.png)

![4-[(Cyanoacetyl)amino]benzamide](/img/structure/B2359488.png)


![(E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2359496.png)

![3-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359499.png)

![2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2359501.png)
![2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2359502.png)
